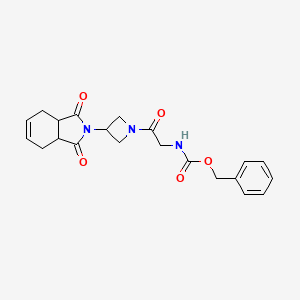

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide, also known as HPPPO, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications. HPPPO is a small molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

A study presented the synthesis and investigation of a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds demonstrated potent, competitive inhibition of porcine liver GAO in vitro, with specific structural modifications, such as large lipophilic 4-substituents, enhancing their inhibitory activity. Methylation of the nitrogen or the 3-hydroxy substituent markedly reduced potency, indicating the necessity of two acidic functions on the 1H-pyrrole-2,5-dione nucleus for effective inhibition. Chronic oral administration of one derivative significantly reduced urinary oxalate levels in rats over a prolonged period, suggesting potential therapeutic applications for conditions associated with excessive oxalate production (Rooney et al., 1983).

Pyrrole Coupling Chemistry

Research into N-linked polybispyrroles based on a specific pyrrole derivative revealed its promising electrochromic and ion receptor properties. The compound exhibited stable, reversible redox behavior and was found to selectively respond to Na+ ions among alkali series in an organic medium. Additionally, it was employed for the detection of Ag+ ions, demonstrating its potential as a material for metal recovery and ion sensing applications (Mert et al., 2013).

Synthesis and Characterization of Pyrazole Derivatives

A study focused on the synthesis and characterization of pyrazole derivatives, identifying their structures through various spectroscopic methods and X-ray crystallography. These compounds exhibited significant biological activity against breast cancer and microbial agents. The research highlights the potential pharmacological applications of such derivatives, including their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Histone Deacetylase Inhibitors

Investigations into 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed their role as synthetic histone deacetylase (HDAC) inhibitors. These studies explored the chemical substitutions on the pyrrole nucleus and their impact on HDAC inhibitory activity, highlighting the compounds' potential in cancer therapy and epigenetic modulation (Mai et al., 2004).

N-Arylation of Oxazolidinones and Amides

Recent research introduced a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This study provides a basis for the development of diverse N-arylation products, illustrating the method's efficiency and potential applications in pharmaceutical synthesis (Bhunia et al., 2022).

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-19-9-3-5-12(19)13(20)6-8-17-14(21)15(22)18-11-4-2-7-16-10-11/h2-5,7,9-10,13,20H,6,8H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGQZALNHSLCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2831239.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2831242.png)

![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)